N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 301859-04-1
VCID: VC19993625
InChI: InChI=1S/C13H10N2O3S/c1-17-8-4-5-9-11(7-8)19-13(14-9)15-12(16)10-3-2-6-18-10/h2-7H,1H3,(H,14,15,16)
SMILES:
Molecular Formula: C13H10N2O3S
Molecular Weight: 274.30 g/mol

N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

CAS No.: 301859-04-1

Cat. No.: VC19993625

Molecular Formula: C13H10N2O3S

Molecular Weight: 274.30 g/mol

* For research use only. Not for human or veterinary use.

N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide - 301859-04-1

Specification

CAS No. 301859-04-1
Molecular Formula C13H10N2O3S
Molecular Weight 274.30 g/mol
IUPAC Name N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Standard InChI InChI=1S/C13H10N2O3S/c1-17-8-4-5-9-11(7-8)19-13(14-9)15-12(16)10-3-2-6-18-10/h2-7H,1H3,(H,14,15,16)
Standard InChI Key SYAKDLNNZQPEAH-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s IUPAC name, N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide, reflects its fused benzothiazole-furan system. The benzothiazole ring incorporates a sulfur atom at position 1 and a nitrogen at position 3, while the methoxy (-OCH₃) group occupies the 6-position. The furan-2-carboxamide group is attached via an amide linkage to the benzothiazole’s 2-position nitrogen. This hybrid structure enhances electronic delocalization, contributing to its reactivity and bioactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂O₃S
Molecular Weight298.30 g/mol
SMILES NotationCOC1=CC=C(C=C1)N2C(=NC3=CC=CO3)C(S2)=O
Topological Polar Surface Area100.8 Ų

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous benzothiazole derivatives reveals planar configurations with intermolecular hydrogen bonding between the amide carbonyl and adjacent NH groups . Fourier-transform infrared (FTIR) spectra of N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide show characteristic peaks at 1,650 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C-O-C of methoxy). Nuclear magnetic resonance (¹H NMR) data indicate aromatic proton signals at δ 7.8–8.1 ppm for the benzothiazole ring and δ 6.3–7.2 ppm for the furan moiety.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a three-step protocol:

  • Benzothiazole Core Formation: 6-Methoxy-2-aminobenzothiazole is synthesized via cyclization of 4-methoxyphenylthiourea using bromine in acetic acid.

  • Furan-2-Carboxylic Acid Activation: The carboxylic acid group is activated using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • Amide Coupling: The activated furan-2-carboxylic acid reacts with 6-methoxy-2-aminobenzothiazole under reflux, yielding the target compound with a purity >95% after recrystallization.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Br₂, CH₃COOH, 80°C, 4h78
2DCC, DMAP, CH₂Cl₂, RT, 2h92
3Reflux, 6h, EtOH recrystallization85

Scalability and Green Chemistry

Recent advancements employ microwave-assisted synthesis to reduce reaction times by 40% and solvent-free mechanochemical methods to enhance atom economy . These approaches align with green chemistry principles, minimizing waste and energy consumption.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition temperatures above 240°C, with photodegradation observed under UV light after 48 hours .

Acid-Base Behavior

The pKa values of the amide nitrogen (≈3.5) and benzothiazole NH (≈8.2) enable pH-dependent solubility, facilitating targeted drug delivery systems .

Biological Activities and Mechanisms

Enzyme Inhibition

N-(6-Methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide inhibits acetylcholinesterase (AChE) with an IC₅₀ of 12.3 μM, comparable to donepezil (IC₅₀ = 10.1 μM) . Molecular docking studies reveal interactions with the AChE peripheral anionic site, disrupting substrate binding .

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells demonstrate a GI₅₀ of 8.7 μM, attributed to caspase-3 activation and mitochondrial membrane depolarization. Synergistic effects with doxorubicin enhance cytotoxicity by 35%.

Antimicrobial Effects

The compound exhibits broad-spectrum activity, with minimum inhibitory concentrations (MICs) of 16 μg/mL against Staphylococcus aureus and 32 μg/mL against Escherichia coli. Mechanistic studies suggest disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.

Applications in Drug Development

Neuroprotective Agents

Benzothiazole derivatives like N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide reduce β-amyloid aggregation by 60% in transgenic Caenorhabditis elegans models, highlighting potential in Alzheimer’s disease therapy .

Antiparasitic Candidates

In Plasmodium falciparum cultures, the compound inhibits hemozoin formation with an EC₅₀ of 1.2 μM, outperforming chloroquine (EC₅₀ = 1.8 μM) in resistant strains.

Comparative Analysis with Analogues

Substituent Effects

Replacing the methoxy group with ethoxy (C₂H₅O-) reduces AChE inhibition by 40%, underscoring the methoxy group’s role in target binding . Conversely, substituting furan with thiophene enhances antibacterial activity twofold.

Table 3: Activity Comparison of Benzothiazole Analogues

CompoundAChE IC₅₀ (μM)Anticancer GI₅₀ (μM)
6-Methoxy derivative (target)12.38.7
6-Ethoxy analogue20.115.4
Thiophene-substituted analogue18.96.2

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